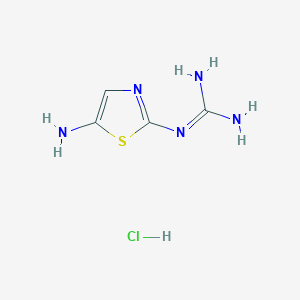
1-(5-Aminothiazol-2-yl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the CAS Number: 1956390-06-9 . It has a molecular weight of 193.66 and its molecular formula is C4H8ClN5S . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Chemical Synthesis and Modification
1-(5-Aminothiazol-2-yl)guanidine hydrochloride serves as a building block in chemical synthesis, facilitating the formation of complex molecules. Its reactivity has been harnessed in the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating its utility in creating structurally diverse compounds for medicinal and agricultural chemistry. This process leverages the compound's reactivity under microwave irradiation to yield novel triazole derivatives with potential applications in drug discovery and agrochemical development L. Tan, F. Lim, A. Dolzhenko, 2017.
Antifungal Activity
Polyhexamethylene guanidine hydrochloride (PHMGH), a related compound, has demonstrated potent antifungal activity against various pathogenic fungi, outperforming traditional antifungal drugs like amphotericin B. The mechanism of action of PHMGH involves disruption of fungal cell membranes, suggesting that derivatives of guanidine hydrochloride could have similar bioactive properties. This highlights the potential of this compound and its derivatives in developing new antifungal agents Hyemin Choi, Keuk-Jun Kim, D. G. Lee, 2017.
Green Chemistry Applications
The compound's derivatives have also been synthesized using green chemistry principles, demonstrating its role in eco-friendly chemical processes. For instance, 5-pyridinyl-3-amino-1,2,4-triazoles were synthesized from amino guanidine hydrochloride, showcasing an environmentally friendly method for creating Schiff bases. This synthesis under microwave irradiation in water highlights the potential of guanidine hydrochloride derivatives in sustainable chemical synthesis M. Gümüş, 2019.
Biological Activity and Drug Development
Guanidine hydrochloride derivatives have been explored for various biological activities, including as potential cardioprotectives through the inhibition of the Na+/H+ exchanger isoform-1. This application underscores the therapeutic potential of these compounds in managing cardiovascular diseases Sunkyung Lee, K. Yi, S. Hwang, B. Lee, S. Yoo, Kyu-Yang Lee, 2005.
Mécanisme D'action
Safety and Hazards
The compound has been classified with the signal word ‘Warning’ and is associated with the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZQPOZKLRNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
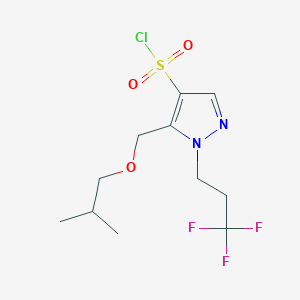

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
![N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2928566.png)
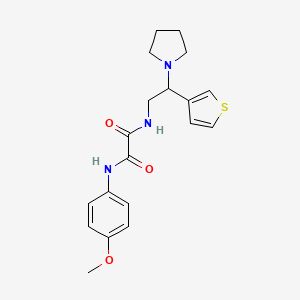
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)
![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)

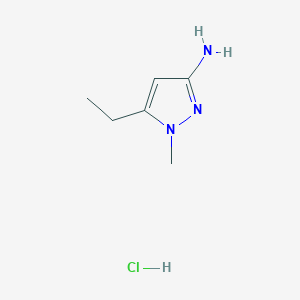
![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)
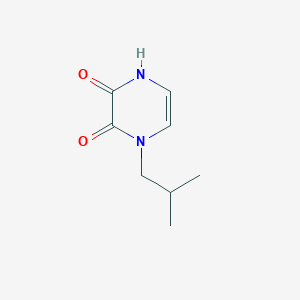
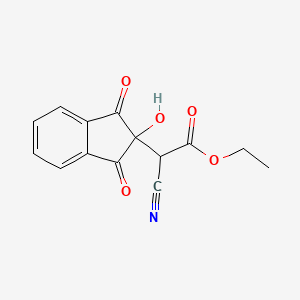
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)
